({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine
Overview
Description
({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of ({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2 by binding to its catalytic subunit. This inhibition leads to the disruption of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. It has also shown potential as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of ({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine is its potential as a selective inhibitor of protein kinase CK2. This property makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations is its toxicity, which can affect the results of lab experiments.
Future Directions
There are several future directions for the research on ({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine. One of the directions is to explore its potential as a drug candidate for various diseases such as cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail to understand its role in cellular processes. Additionally, further research is needed to explore its potential as a tool for studying protein kinase CK2 and its role in various diseases.
Scientific Research Applications
({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine has shown potential applications in various scientific research areas. One of the significant applications is in the field of medicinal chemistry, where it can be used as a potential drug candidate due to its pharmacological properties. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. It has also shown potential as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Properties
IUPAC Name |
N-[[5-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4S/c1-2-11-24-18(13-21-17-9-4-3-5-10-17)22-23-19(24)25-14-15-7-6-8-16(20)12-15/h2-10,12,21H,1,11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVGCNFIRJNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)CNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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